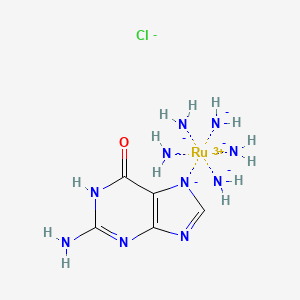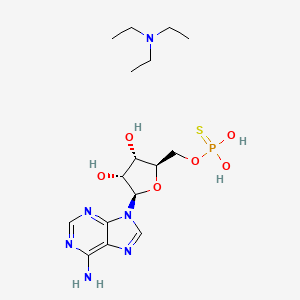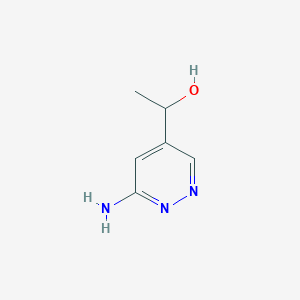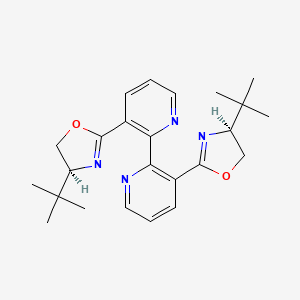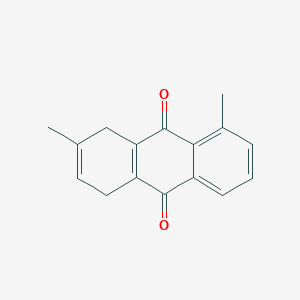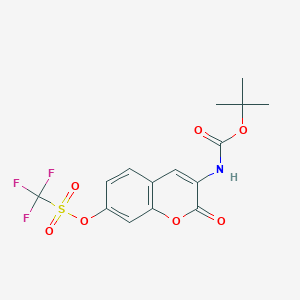![molecular formula C22H16BNO2 B15248949 (5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid is an organic compound that contains a boronic acid functional group attached to a benzo[b]carbazole moiety. This compound is notable for its applications in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid typically involves the reaction of boronic acid with the corresponding benzo[b]carbazole derivative. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of (5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, DMSO, or acetonitrile.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules with high precision .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar coupling reactions.
Benzo[b]carbazole: The parent compound without the boronic acid group.
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic Acid: A regioisomer with the boronic acid group attached at a different position.
Uniqueness
(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid is unique due to its specific structure, which combines the properties of both boronic acids and benzo[b]carbazoles. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C22H16BNO2 |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
(5-phenylbenzo[b]carbazol-2-yl)boronic acid |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)17-10-11-21-20(14-17)19-12-15-6-4-5-7-16(15)13-22(19)24(21)18-8-2-1-3-9-18/h1-14,25-26H |
Clave InChI |
MTBUMSSEAQSSQA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N(C3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)


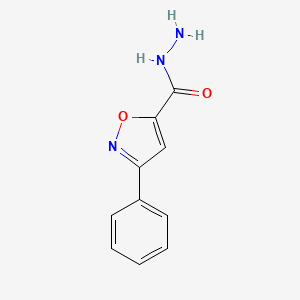
![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
